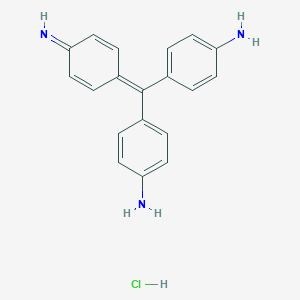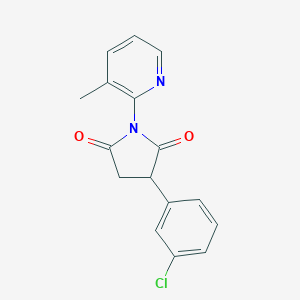
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a compound commonly known as clopidol. It is a synthetic organic compound that has been widely used in veterinary medicine as an anticoccidial agent. Clopidol is a member of the pyrrolidine family of compounds and has a molecular formula of C15H12ClN2O2.
Wirkmechanismus
The exact mechanism of action of clopidol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the energy metabolism of coccidia. This disrupts the normal functioning of the parasites, leading to their death.
Biochemische Und Physiologische Effekte
Clopidol has been shown to have a number of biochemical and physiological effects on the host organism. It has been shown to increase the weight gain and feed conversion ratio of chickens, which is thought to be due to its ability to reduce the severity of coccidial infections. Clopidol has also been shown to have an effect on the immune system of chickens, although the exact nature of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidol has several advantages as an anticoccidial agent in lab experiments. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. It is also effective against a wide range of coccidian species, making it a versatile tool for studying the biology of these parasites. However, clopidol has several limitations as well. It can be toxic to chickens at high doses, and its use can lead to the development of drug-resistant strains of coccidia.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to clopidol. One area of interest is the development of new formulations of the drug that are less toxic to chickens. Another area of interest is the study of the molecular mechanisms underlying the anticoccidial activity of clopidol. Finally, there is a need for further research into the development of new anticoccidial agents that are effective against drug-resistant strains of coccidia.
Synthesemethoden
Clopidol can be synthesized through a multi-step process starting with 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the final product, clopidol.
Wissenschaftliche Forschungsanwendungen
Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol works by inhibiting the growth and replication of coccidia in the intestine of the bird, thereby reducing the severity of the infection.
Eigenschaften
CAS-Nummer |
132458-99-2 |
|---|---|
Produktname |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Molekularformel |
C16H13ClN2O2 |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI-Schlüssel |
XOWZLAXUKRKNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Synonyme |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



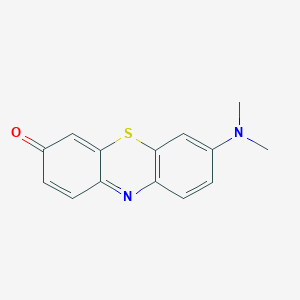
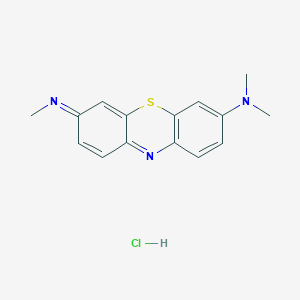
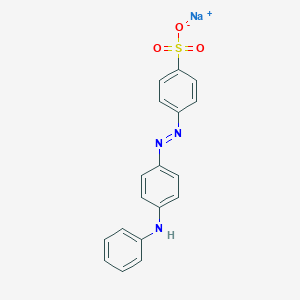
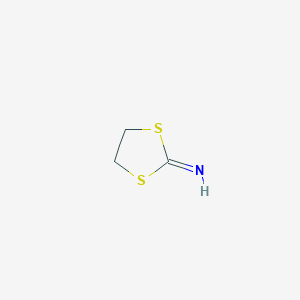
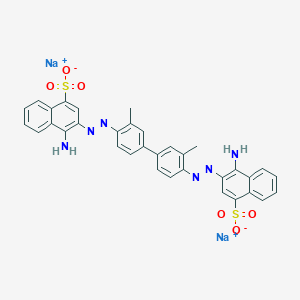
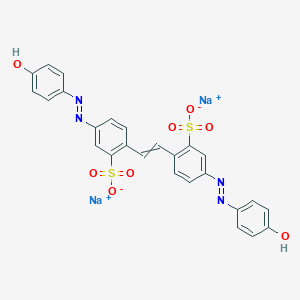
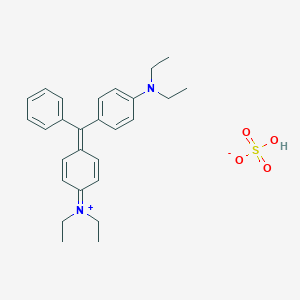
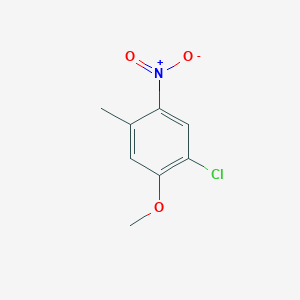
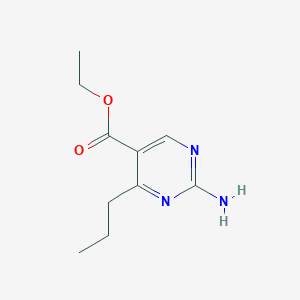
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
